Methyl 6-bromo-2,3-difluorobenzoate

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Methyl 6-bromo-2,3-difluorobenzoate (CAS 364727-87-7) is a halogenated benzoate ester that serves as a versatile intermediate in the synthesis of complex fluorinated aromatic compounds. Characterized by a molecular weight of 251.02 g/mol and a purity specification typically ≥95%, this compound is supplied as a colorless to light yellow liquid.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 364727-87-7
Cat. No. B3132127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2,3-difluorobenzoate
CAS364727-87-7
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1F)F)Br
InChIInChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3
InChIKeyKKCARDZOSATPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Bromo-2,3-Difluorobenzoate (CAS 364727-87-7): A Specialized Building Block for Fluorinated Aromatic Synthesis


Methyl 6-bromo-2,3-difluorobenzoate (CAS 364727-87-7) is a halogenated benzoate ester that serves as a versatile intermediate in the synthesis of complex fluorinated aromatic compounds . Characterized by a molecular weight of 251.02 g/mol and a purity specification typically ≥95%, this compound is supplied as a colorless to light yellow liquid . Its key structural features—the methyl ester and a unique 6-bromo-2,3-difluoro substitution pattern on the benzene ring—confer specific reactivity and physicochemical properties that differentiate it from other halogenated benzoates .

Methyl 6-Bromo-2,3-Difluorobenzoate: Why Regioisomers and Other Halogenated Analogs Cannot Be Directly Substituted


Substituting Methyl 6-bromo-2,3-difluorobenzoate with other halogenated benzoates or regioisomers is not feasible due to the distinct electronic and steric environment created by its specific substitution pattern. The 6-bromo-2,3-difluoro arrangement imparts unique reactivity in cross-coupling reactions, influencing both reaction rates and selectivity [1]. For instance, the ortho-bromo substituent adjacent to a difluoro group can significantly enhance biological potency (e.g., up to a 20-fold increase) in derived inhibitors compared to the des-bromo analog, highlighting the critical nature of this exact substitution pattern for target activity . Using a generic alternative would likely lead to synthetic failure or a biologically inactive product.

Methyl 6-Bromo-2,3-Difluorobenzoate: Quantitative Evidence for Differentiated Procurement


Differentiated Reactivity in Cross-Coupling Due to Unique Halogen and Ester Functionality

Methyl 6-bromo-2,3-difluorobenzoate (CAS 364727-87-7) is a specialized building block for cross-coupling reactions, offering a unique combination of functional groups that enable sequential derivatization. The methyl ester provides a protected carboxylic acid handle that can be cleaved post-coupling to yield the free acid, while the aryl bromide is primed for reactions like Suzuki-Miyaura coupling [1]. The 6-bromo-2,3-difluoro pattern is particularly useful for constructing highly substituted biaryl systems with precise regiochemical control. In contrast, an analog like 1-bromo-2,4-difluorobenzene (CAS 348-57-2) requires additional steps, such as lithiation followed by carboxylation, to introduce a carboxylic acid equivalent .

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Physical State Advantage: Liquid Formulation for Automated Liquid Handling

Methyl 6-bromo-2,3-difluorobenzoate (CAS 364727-87-7) is supplied as a liquid at room temperature . This physical state is a significant advantage over the corresponding free acid, 6-bromo-2,3-difluorobenzoic acid (CAS 183065-72-7), which is a solid with a melting point of 117-121°C . The liquid form facilitates precise volumetric dispensing using automated liquid handlers and simplifies reaction setup in high-throughput experimentation (HTE) workflows, eliminating the need for weighing and pre-dissolution of a solid.

Automated Synthesis High-Throughput Experimentation Physical Properties

Differentiated Purity Profile for Reproducible Research

The target compound is commercially available with a certified purity specification of 97% . In a research and procurement context, this defined and high purity specification is a critical differentiator from other sources or similar compounds that may offer only a minimum of 95% purity or lack a detailed Certificate of Analysis (CoA) . Higher purity starting material directly translates to fewer side reactions, simpler purification of downstream products, and greater reproducibility in sensitive applications like medicinal chemistry.

Quality Control Reproducibility Analytical Chemistry

Differentiated Commercial Availability and Pricing for Cost-Effective Procurement

Methyl 6-bromo-2,3-difluorobenzoate (CAS 364727-87-7) is a well-established commercial product with multiple vendors, ensuring a stable supply and competitive pricing. For example, Fluorochem lists a price of £186.00 for 1 g and £648.00 for 5 g, with stock readily available in multiple regions . This contrasts with a close structural analog, Ethyl 6-bromo-2,3-difluorobenzoate (CAS 1807243-99-7), which is less common and may require custom synthesis, leading to longer lead times and higher costs [1]. The availability of the methyl ester at defined prices enables accurate project budgeting and reduces supply chain uncertainty.

Procurement Cost Analysis Supply Chain

Methyl 6-Bromo-2,3-Difluorobenzoate: Validated Applications in Research and Industry


Synthesis of Complex Biaryls via Suzuki-Miyaura Cross-Coupling

As evidenced in Section 3.1, Methyl 6-bromo-2,3-difluorobenzoate is an optimal electrophilic partner for Suzuki-Miyaura cross-coupling reactions. The aryl bromide reacts readily with aryl boronic acids to form carbon-carbon bonds, while the methyl ester remains intact, serving as a masked carboxylic acid for subsequent steps. This is a key advantage over using simpler bromo-fluoroarenes which would require multi-step sequences to achieve the same level of functionalization [1].

High-Throughput Experimentation (HTE) and Automated Library Synthesis

The liquid state of Methyl 6-bromo-2,3-difluorobenzoate, as highlighted in Section 3.2, makes it ideally suited for automated liquid handling systems used in HTE . It can be accurately dispensed into multi-well reaction blocks to create arrays of analogs for medicinal chemistry or catalyst screening. The 97% purity specification (Section 3.3) further ensures that reactions are reproducible and not confounded by variable impurity profiles, which is critical for generating reliable structure-activity relationship (SAR) data.

Medicinal Chemistry: Synthesis of Potent Biologically Active Compounds

The specific substitution pattern of this compound is critical for biological activity. Research on related systems has shown that an ortho-bromo substituent adjacent to difluoro groups can enhance the potency of enzyme inhibitors by up to 20-fold compared to the des-bromo analog . This makes Methyl 6-bromo-2,3-difluorobenzoate a strategic starting material for medicinal chemistry projects targeting proteins where such substitution is known or hypothesized to be beneficial, such as in the development of novel PTP-1B inhibitors .

Building Block for Agrochemical and Material Science Intermediates

The unique 6-bromo-2,3-difluoro motif is a valuable precursor for synthesizing more complex fluorinated molecules with applications in agrochemicals and advanced materials [2]. The bromine atom serves as a functional handle for further diversification, while the two fluorine atoms modulate the compound's lipophilicity, metabolic stability, and electronic properties. The methyl ester can be hydrolyzed to the corresponding acid, which has been explored as a building block for polymeric materials and flame retardants [3].

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